molecular formula C15H18N2O5 B2523768 N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034238-99-6

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2523768
CAS No.: 2034238-99-6
M. Wt: 306.318
InChI Key: IIQCTEXAPQPYKE-UHFFFAOYSA-N
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Description

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a complex organic compound that features a furan ring, a hydroxymethyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde and a catalyst to attach the hydroxymethyl group to the furan ring.

    Attachment of the isonicotinamide moiety: This can be done through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the isonicotinamide moiety but lacks the furan ring and hydroxymethyl group.

    Furan-2-carboxamide: Contains the furan ring but lacks the isonicotinamide moiety and the methoxyethoxy group.

    Methoxyethoxy derivatives: Compounds with similar methoxyethoxy groups but different core structures.

Uniqueness

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-(hydroxymethyl)furan-2-yl]methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-20-6-7-21-14-8-11(4-5-16-14)15(19)17-9-12-2-3-13(10-18)22-12/h2-5,8,18H,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQCTEXAPQPYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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